(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride is a chemical compound characterized by its piperazine moiety, which is a six-membered ring containing two nitrogen atoms. This compound features a chiral center, making it optically active, and is often utilized in pharmaceutical applications due to its potential biological activities. The dihydrochloride form indicates the presence of two hydrochloride ions associated with the compound, enhancing its solubility in aqueous environments.
These reactions are vital for modifying the compound for specific applications, especially in drug development.
Research indicates that (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride exhibits various biological activities. Compounds containing piperazine rings are known for their interactions with neurotransmitter systems, particularly in modulating serotonin and dopamine receptors. This suggests potential applications in treating psychiatric disorders and neurological conditions. Additionally, studies have shown that similar compounds can exhibit antimicrobial properties, making them candidates for further investigation in pharmacology .
Several synthesis methods have been reported for (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride:
These methods emphasize the importance of both organic synthesis techniques and chiral resolution processes in producing this compound .
(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride finds applications primarily in:
The versatility of this compound makes it a valuable asset in medicinal chemistry .
Interaction studies involving (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride focus on its binding affinity to various biological targets:
Such studies are crucial for understanding how this compound could be utilized therapeutically .
(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride shares structural similarities with several other compounds, including:
Compound Name | Structural Features | Unique Properties |
---|---|---|
1-(4-Piperidinyl)-1-butanone | Piperidine ring with a ketone group | Analgesic properties; used in pain management |
1-(3-Pyridinyl)piperazine | Pyridine and piperazine fusion | Antidepressant effects; selective serotonin reuptake inhibitor |
4-(4-Chlorophenyl)piperazine | Chlorinated aromatic substituent | Antipsychotic activity; interacts with dopamine receptors |
The uniqueness of (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride lies in its specific chiral configuration and the presence of acetonitrile, which may enhance solubility and bioavailability compared to other compounds listed above. This structural distinction contributes to its unique pharmacological profile and potential therapeutic applications .
(S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride represents a chiral piperazine derivative with the molecular formula C₆H₁₃Cl₂N₃ and a molecular weight of 198.09 g/mol [1] [2]. The compound features a single chiral center located at the C-2 position of the piperazine ring, where the acetonitrile substituent is attached [1]. The absolute configuration is designated as (S) according to the Cahn-Ingold-Prelog priority rules, indicating the specific three-dimensional arrangement of substituents around this stereogenic center [2] [4].
The stereochemical assignment is based on priority rankings of the substituents around the chiral center on the piperazine ring [5]. The International Union of Pure and Applied Chemistry name for this compound is 2-[(2S)-piperazin-2-yl]acetonitrile dihydrochloride, reflecting the S-configuration at the C-2 position [1] [2]. The compound exists as a dihydrochloride salt, which enhances stability and solubility for laboratory applications .
Crystal structure analysis reveals that the piperazine ring adopts the thermodynamically favored chair conformation, which is consistent with other examples of highly symmetric piperazine-containing compounds in the literature [6] [7]. The chair conformation positions the nitrogen-hydrogen bonds in equatorial orientations, providing optimal stability through minimized steric interactions [7]. This conformational preference directly influences the overall molecular geometry and subsequently affects the compound's biological and chemical properties [8] [6].
Table 1: Molecular Properties of (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride
Property | Value |
---|---|
Molecular Formula (Free Base) | C₆H₁₁N₃ |
Molecular Formula (Dihydrochloride) | C₆H₁₃Cl₂N₃ |
Molecular Weight (Dihydrochloride) | 198.09 g/mol |
CAS Number (Dihydrochloride) | 2158301-19-8 |
Absolute Configuration | (S) |
Chiral Centers | 1 (at C-2 of piperazine) |
SMILES (Dihydrochloride) | N#CC[C@@H]1NCCNC1.[H]Cl.[H]Cl |
Preferred Conformation | Chair conformation |
Conformational analysis studies demonstrate that the chair conformation dominates in solution, comprising more than 95% of the population under ambient conditions [8] [6]. The conformational preference is maintained across various environments due to the substantial energy barriers between different conformational states [8]. However, environmental factors such as solvent polarity, temperature, and ionic strength can influence the conformational equilibrium [8] [9].
Nuclear magnetic resonance spectroscopy studies reveal that the carbon-hydrogen protons of the piperazine ring appear as broad singlets in the deprotonated form, indicating rapid conformational exchange between chair conformations [6]. In contrast, the protonated quaternary ammonium form displays distinct resonances corresponding to axial and equatorial hydrogens, suggesting that protonation raises the activation energy barrier and impedes conformational interconversion at room temperature [6].
Molecular dynamics simulations of similar piperazine derivatives demonstrate that conformational flexibility plays a crucial role in biological activity [10] [9]. The conformational adaptability of piperazine molecules upon complex formation with biological targets appears to be more important for drug design than previously assumed [10]. These studies emphasize that the energy barrier between chair and boat conformations becomes significant when tertiary amines are protonated, effectively locking the molecule in specific conformational states [6].
Table 2: Conformational Analysis of Piperazine Ring System
Conformation | Relative Energy (kcal/mol) | Frequency in Solution | N-H Bond Orientation |
---|---|---|---|
Chair | 0.0 (reference) | Dominant (>95%) | Equatorial preferred |
Twist-boat | ~5-7 | Minor (~3-5%) | Mixed axial/equatorial |
Boat | ~7-9 | Rare (<2%) | Variable |
Half-chair | ~9-11 | Very rare (<1%) | Variable |
The molecular recognition properties of (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride are fundamentally determined by its structural features, including the piperazine nitrogen atoms, the nitrile functional group, and the stereochemical configuration [11]. The piperazine moiety contains two nitrogen atoms with distinct basicity properties, exhibiting a pKa value of approximately 9.5, which enables hydrogen bonding and electrostatic interactions with biological targets [12].
The nitrile group provides a linear geometry with a highly conserved carbon-carbon-nitrogen bond angle of approximately 177 degrees, contributing to the molecule's ability to engage in π-hole interactions and dipolar contacts [13]. Studies on acetonitrile interactions demonstrate that π-hole/n→π* interactions are abundant in crystal structures, particularly when acetonitrile coordinates to metal centers, with complexation energies of approximately -5 kcal/mol [13].
Research on piperazine derivatives reveals that molecular recognition involves multiple interaction modes, including aromatic stacking, hydrogen bonding, and electrostatic interactions [14] [15]. The methyl-piperazine rings can be locked deep inside protein grooves, leading to stronger overall electrostatic interactions with target molecules [14]. The protonation state under physiological conditions significantly influences the molecular recognition process, as different nitrogen atoms of the piperazine ring may be protonated depending on local pH conditions [14].
Computational studies demonstrate that the electrostatic interactions between piperazine-containing ligands and protein receptors are maximized when terminal nitrogen atoms are protonated, forming compact complexes within binding grooves [14]. The influence of different protonation states affects the ability to form hydrogen bonds with biological targets, highlighting the importance of both direct and mediated hydrogen bonding mechanisms [14].
The structural basis for functional interactions of (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride involves several key molecular features that determine its binding affinity and selectivity [15] [16]. The piperazine scaffold serves as a privileged structure in drug discovery, providing optimal pharmacokinetic features through its appropriate pKa values and the presence of two primary nitrogen atoms [12].
Crystal structure analysis of piperazine-containing compounds reveals distinct interaction mechanisms with protein targets [15]. The piperazine ring can adopt different binding modes within protein cavities, either maintaining aromatic stacking interactions or occupying previously unexploited regions adjacent to protein loops [15]. These binding modes result in different conformational rearrangements within the target protein, demonstrating the significant plasticity of binding pockets [15].
The acetonitrile substituent contributes to functional interactions through its ability to serve as both a hydrogen bond acceptor and a participant in dipolar interactions [17] [13]. Nuclear magnetic resonance studies show that acetonitrile can compete with other ligands for binding sites on proteins, affecting binding affinity and reducing hydrophobic interactions [17]. The linear geometry of the nitrile group allows for precise spatial positioning within binding pockets, contributing to selectivity [13].
Structural studies demonstrate that the stereochemical configuration at the C-2 position directly influences the spatial arrangement of functional groups, affecting the compound's ability to engage in specific interactions with biological targets [5]. The (S)-configuration positions the acetonitrile group in an optimal orientation for interactions with complementary binding sites [5]. This stereochemical specificity is reflected in the differential biological activities observed between enantiomers of similar piperazine derivatives [5].
Table 3: Key Structural Parameters for Functional Interactions
Parameter | Typical Value | Environment Effect |
---|---|---|
C-N Bond Length (piperazine) | 1.467 ± 0.015 Å | Minimal variation |
N-C-N Bond Angle | 109.8 ± 2.0° | Widening with protonation |
C-C≡N Bond Angle | 177.0 ± 2.0° | Highly conserved |
Dihedral Angle (N1-C2-C3-N4) | ~54° (chair) | Solvent dependent |
pKa (Piperazine Ring) | ~9.5 | pH dependent protonation |
The stereoselective synthesis of (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride represents a significant challenge in asymmetric synthesis due to the inherent difficulties in controlling the stereochemistry at the piperazine carbon center [1]. Several key strategies have emerged as viable approaches for achieving high stereoselectivity in piperazine synthesis.
Asymmetric lithiation-trapping methodologies have proven particularly effective for the direct functionalization of intact piperazine rings. These approaches utilize enantiopure lithium amides in combination with chiral directing groups to achieve enantioselectivities ranging from 95-98% with yields of 70-85% [1]. The method involves the stereoselective deprotonation of protected piperazine derivatives followed by electrophilic trapping with various reagents including nitrile sources.
Another promising approach involves the use of chiral auxiliary-based methods derived from readily available chiral pool compounds. These strategies typically employ amino acid-derived auxiliaries that can be readily installed and removed under mild conditions [2]. The utilization of chiral auxiliaries such as phenylglycinol derivatives has demonstrated the capacity to achieve enantioselectivities exceeding 90% in the synthesis of substituted piperazines.
The development of asymmetric hydrogenation strategies for pyrazine derivatives has also emerged as a valuable route to chiral piperazines. These methods involve the selective reduction of appropriately substituted pyrazines using chiral iridium catalysts, achieving enantioselectivities of 90-96% with yields ranging from 70-90% [3]. The process involves the activation of pyrazine substrates through alkyl halide coordination followed by asymmetric hydrogenation.
Asymmetric catalysis has emerged as one of the most powerful tools for the enantioselective synthesis of piperazine derivatives [4]. The development of efficient catalytic systems has enabled the production of optically pure materials with high enantioselectivities and reasonable yields.
Palladium-catalyzed asymmetric transformations have shown particular promise in piperazine synthesis. The use of chiral palladium complexes in combination with phosphine-oxazoline (PHOX) ligands has demonstrated exceptional performance in decarboxylative allylic alkylation reactions [5]. These systems typically operate at moderate temperatures (40-80°C) in toluene solvent and achieve enantioselectivities of 90-96% with yields of 75-85%.
Iridium-catalyzed asymmetric processes have also proven highly effective for piperazine synthesis. The use of chiral iridium complexes in asymmetric hydrogenation reactions has enabled the synthesis of various piperazine derivatives with excellent enantioselectivities [6]. These systems typically operate under hydrogen atmosphere at ambient temperature and achieve enantioselectivities exceeding 90% with yields of 77-88%.
Organocatalytic approaches have gained significant attention due to their operational simplicity and environmental compatibility. The use of proline derivatives and other chiral organocatalysts has enabled the synthesis of piperazine precursors through aldol reactions and other transformations [7]. These methods typically operate at ambient temperature and achieve enantioselectivities of 80-90% with moderate yields.
Trimethylsilyl cyanide (TMSCN) has emerged as a versatile reagent for the introduction of cyano groups in piperazine synthesis [8] [9]. The mechanism of TMSCN-mediated cyanation involves several distinct pathways depending on the substrate and reaction conditions.
The most common mechanism involves the nucleophilic addition of TMSCN to imine intermediates generated in situ from aldehyde or ketone precursors. This process typically requires Lewis acid catalysis and operates under mild conditions (0-25°C) to achieve high selectivity [10]. The reaction proceeds through the formation of a silylated cyanohydrin intermediate which can be subsequently converted to the desired acetonitrile derivative.
Strecker-type reactions represent another important class of TMSCN-mediated transformations. These reactions involve the condensation of aldehydes or ketones with ammonia or primary amines followed by cyanide addition [9]. The process typically employs acid catalysis and operates at moderate temperatures (RT-60°C) to achieve broad substrate scope and good yields.
α-Cyanation of amines represents a more recent development in TMSCN chemistry. This process involves the oxidative functionalization of tertiary amines using TMSCN as the cyanide source [9]. The reaction typically requires oxidative conditions (80-120°C) and can achieve direct functionalization of amine substrates with good regioselectivity.
Chiral resolution remains an important strategy for obtaining optically pure piperazine derivatives, particularly for industrial applications where cost-effectiveness is paramount [11]. Several resolution techniques have been developed specifically for piperazine compounds.
Diastereomeric salt formation represents the most widely used resolution technique for piperazine derivatives. The process involves the treatment of racemic piperazine compounds with chiral acids such as tartaric acid or mandelic acid to form diastereomeric salts that can be separated by crystallization [11]. This approach typically achieves yields of 70-85% with enantioselectivities exceeding 95% and is highly scalable for industrial applications.
Preparative chiral high-performance liquid chromatography (HPLC) provides the highest resolution efficiency but is limited in scale. The use of chiral stationary phases enables the separation of enantiomers with enantioselectivities exceeding 99%, although yields are typically limited to 40-50% due to the inherent nature of the separation process [12].
Crystallization with chiral acids represents another effective resolution strategy. The use of camphorsulfonic acid and other chiral acids can achieve yields of 75-90% with enantioselectivities exceeding 95% [11]. This approach is particularly suitable for kilogram-scale production and offers good cost-effectiveness.
The successful synthesis of piperazine derivatives often requires the strategic use of protecting groups to control reactivity and selectivity [13]. Several protection strategies have been developed specifically for piperazine compounds.
Boc (tert-butoxycarbonyl) protection represents the most commonly used strategy for piperazine nitrogen atoms. The installation of Boc groups can be achieved using Boc2O in the presence of base at 0-25°C, and removal can be accomplished using trifluoroacetic acid in dichloromethane [13]. This protecting group is particularly compatible with acid-sensitive functionalities and can be removed under mild conditions.
Cbz (benzyloxycarbonyl) protection provides an alternative strategy that is orthogonal to Boc protection. The installation involves treatment with CbzCl in the presence of base, and removal can be achieved through catalytic hydrogenation using palladium on carbon [13]. This approach is particularly useful when hydrogenation conditions are compatible with other functional groups in the molecule.
Tosyl (p-toluenesulfonyl) protection offers stability under basic conditions but requires strongly reducing conditions for removal. The installation involves treatment with TsCl in the presence of base, and removal typically requires sodium in liquid ammonia at -78°C [13]. This approach is useful when basic conditions are required during synthesis.
Flow chemistry has emerged as a powerful tool for the synthesis of piperazine derivatives, offering several advantages over traditional batch processes [14] [15]. The continuous nature of flow processes enables better control of reaction parameters and improved safety profiles.
Multistep synthesis in flow systems enables the telescoping of several reaction steps without isolation of intermediates. This approach reduces reaction times and improves overall process efficiency [14]. The use of flow reactors and mixing devices enables precise control of residence times and temperature profiles, leading to improved yields and selectivities.
Hazardous reagent handling represents a major advantage of flow chemistry systems. The use of pressure-rated systems enables the safe handling of reactive intermediates and hazardous reagents [15]. The small volume of reactors minimizes the inventory of hazardous materials and reduces safety risks associated with large-scale processes.
Continuous crystallization in flow systems enables the production of consistent crystal quality and size distribution. The use of inline separators and controlled cooling enables precise control of nucleation and growth processes [14]. This approach is particularly valuable for the production of pharmaceutical compounds where crystal form control is critical.
The application of green chemistry principles to piperazine synthesis has become increasingly important due to environmental and economic considerations [16] [17]. Several key principles have been successfully implemented in piperazine synthesis.
Waste prevention through the use of one-pot reactions and minimal purification steps represents a key strategy for green synthesis. The development of telescoped synthetic routes that eliminate the need for intermediate purification can significantly reduce waste generation [16]. Target E-factors of less than 5 are achievable through careful process design and optimization.
Atom economy considerations focus on maximizing the incorporation of starting materials into the final product. The use of Strecker reactions and other high atom economy transformations can achieve atom efficiencies exceeding 80% [16]. This approach minimizes the formation of byproducts and reduces waste generation.
The use of safer solvents and auxiliaries represents another key green chemistry principle. The development of water-based reactions and the use of bio-solvents can reduce solvent consumption by more than 50% [16]. The replacement of hazardous solvents with safer alternatives improves both environmental and safety profiles.
The development of scalable manufacturing processes for (S)-2-(Piperazin-2-yl)acetonitrile dihydrochloride faces several significant challenges that require ongoing research and development efforts [18].
Stereochemical control at manufacturing scale represents one of the most significant challenges. The maintenance of high enantioselectivity during scale-up requires careful optimization of reaction conditions and the development of robust analytical methods for monitoring stereochemistry [18]. Current issues include enantiomer separation difficulties and the need for improved chiral catalysts that maintain performance at large scale.
Reaction selectivity and side product formation present ongoing challenges in manufacturing processes. The development of improved synthetic routes that minimize side product formation is essential for achieving economic viability [18]. Research priorities include the development of more selective catalysts and reaction conditions that favor the desired product formation.
Process optimization challenges include the scale-up of laboratory processes to commercial scale while maintaining quality and efficiency. The development of process modeling tools and digital twins can help address these challenges by enabling better prediction of scale-up effects [18]. The implementation of advanced process control systems is also essential for maintaining consistent product quality.
Quality control and analytical method development represent critical challenges for manufacturing processes. The development of robust analytical methods for monitoring product purity and stereochemistry is essential for ensuring product quality [18]. The implementation of real-time monitoring systems and advanced analytical techniques can help address these challenges.